2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide typically involves the condensation reaction between 2-hydroxyacetophenone and hydrazinecarboxamide . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has been tested against various cancer cell lines, showing significant cytotoxicity.

- Antimicrobial Properties : Studies have reported its effectiveness against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress-related diseases.

Biological Studies

The compound's interactions with biological systems have been extensively studied:

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Materials Science

Due to its ability to form stable complexes with metal ions, this compound is being explored for:

- Coordination Chemistry : It can act as a ligand in coordination compounds, which may have applications in catalysis and materials development.

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the properties of materials used in coatings and composites.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

Case Study 3: Neuroprotective Effects

A study published in Neuropharmacology investigated the neuroprotective effects of this hydrazone derivative in models of oxidative stress. The findings suggested that it could reduce neuronal damage and improve cognitive function through modulation of oxidative stress pathways.

Wirkmechanismus

The mechanism of action of 2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . Further research is needed to fully elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide can be compared with similar compounds such as:

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarbothioamide: This compound has a similar structure but contains a thiocarbonyl group instead of a carbonyl group.

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxylate: This compound has a carboxylate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinecarboxamide, commonly referred to as a hydrazinecarboxamide derivative, has garnered attention in recent years for its potential biological activities. This compound features a hydrazine moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

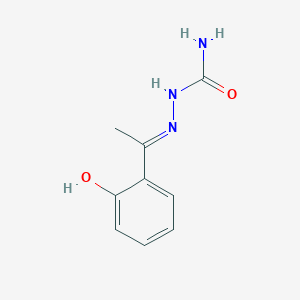

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a hydrazine backbone linked to a substituted phenyl group. The presence of the hydroxyl group on the phenyl ring is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

- Case Study 1 : A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells indicated an IC50 value of approximately 12 µM, suggesting potent anticancer activity .

- Mechanism : The compound appears to exert its effects through the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Case Study 2 : In a screening against various bacterial strains, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Urease Inhibition : Studies indicate that derivatives of hydrazinecarboxamides can act as urease inhibitors, which is significant in treating conditions like urease-related infections . The inhibition constant (Ki) values for related compounds ranged between 15.76 and 29.42 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

- Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, increasing binding affinity to biological targets.

- Hydrazine Moiety : The hydrazine part contributes significantly to the anticancer and antimicrobial activities due to its ability to interact with various biomolecules.

Data Tables

Eigenschaften

IUPAC Name |

[1-(2-hydroxyphenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXRIZAOSGASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.